3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol
Description
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol is a secondary amine-alcohol compound characterized by a central propan-1-ol backbone. The third carbon of the propane chain is substituted with a cyclohexyl group and an isopropylamino (-NHCH(CH₃)₂) moiety. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
3-cyclohexyl-3-(propan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10(2)13-12(8-9-14)11-6-4-3-5-7-11/h10-14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUQVBMROUNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopropanol Derivative Synthesis via Reductive Amination
A common route involves reductive amination of a ketone or aldehyde precursor with isopropylamine, followed by reduction to the amino alcohol:
- Starting material: 3-cyclohexylpropanal or 3-cyclohexylpropanone.
- Amination: Reaction with isopropylamine under mild acidic or neutral conditions to form an imine intermediate.
- Reduction: Use of a reducing agent such as sodium borohydride or catalytic hydrogenation to convert the imine to the corresponding amino alcohol.
This method is supported by patent literature describing aminopropanol derivatives preparation, where reductive amination is a key step to introduce the amino substituent on the propanol skeleton.
Nucleophilic Substitution on Halogenated Propanol Derivatives
Another approach is the nucleophilic displacement of a halogen (e.g., chloride or bromide) on a 3-halopropanol derivative with isopropylamine:
- Preparation of 3-halopropanol: Halogenation of 3-cyclohexylpropan-1-ol or related intermediates.
- Amination: Treatment with isopropylamine under reflux or elevated temperature to substitute the halogen with the isopropylamino group.
- Purification: Extraction and crystallization to isolate the product.
This method is common in the synthesis of amino alcohols and is implied in the preparation of similar cyclohexyl-substituted aminopropanol compounds.
Multi-Step Synthesis via Protected Amino Acid Derivatives
Using amino acid derivatives as intermediates, such as β-hydroxy amino acids, allows stereoselective synthesis:
- Protection: Boc or other protecting groups on the amino functionality.
- Cyclohexyl introduction: Via coupling reactions or organometallic additions.
- Deprotection and reduction: To yield the free amino alcohol.
This approach is documented in synthetic routes for optically active β-hydroxy amino acids and related compounds, offering stereochemical control.
Example Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Formation of intermediate ketone/aldehyde | 3-cyclohexylpropanal or 3-cyclohexylpropanone | Prepared via oxidation or organometallic addition | Key carbon backbone |
| 2. Reductive amination | Isopropylamine, NaBH4 or catalytic hydrogenation, solvent (methanol or dichloromethane), 0-25°C | Imine formation followed by reduction | Amino alcohol intermediate |
| 3. Workup and extraction | Saturated NaCl solution, organic solvents (CH2Cl2), drying agents (Na2SO4) | Phase separation and drying | Crude product |
| 4. Purification | Crystallization from acetone/methanol or recrystallization | Pure 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol | White solid, characterized by MS and NMR |
This procedure aligns with the detailed synthetic steps described in patent WO2017070418A1 and related literature, emphasizing controlled addition of reagents, temperature management, and solvent extraction techniques.
Analytical and Characterization Data
- Mass Spectrometry (MS): Typically shows molecular ion peaks consistent with the aminopropanol structure (e.g., m/z 374 for related derivatives).
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of cyclohexyl, isopropylamino, and hydroxyl groups.
- Melting Point: Crystallized products often exhibit sharp melting points indicative of purity.
- Chromatography: TLC and HPLC used for monitoring reaction progress and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 3-cyclohexylpropanal/ketone, isopropylamine | Purity critical for yield |
| Solvents | Methanol, dichloromethane, acetone/methanol | Used for reaction and purification |
| Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Reducing agents | Sodium borohydride, catalytic hydrogenation | Selective reduction of imine |
| Workup | Saturated NaCl, drying over Na2SO4 | Efficient phase separation |
| Purification | Crystallization, recrystallization | Achieves high purity |
Research Findings and Optimization Notes
- The reductive amination route provides high selectivity and yield when reaction temperature and reagent stoichiometry are carefully controlled.
- Use of anhydrous conditions and inert atmosphere can improve product stability and purity.
- Purification by crystallization from mixed solvents (acetone/methanol) is effective for isolating the product as a white solid.
- Alternative methods such as nucleophilic substitution on halogenated intermediates offer complementary routes but may require harsher conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Cyclohexyl ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various amine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol is , with a molecular weight of approximately 199.34 g/mol. The compound features a cyclohexyl group and an isopropylamino moiety, which contribute to its biological activity and solubility characteristics.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives of similar structures have been shown to exhibit selective antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. These compounds demonstrated IC50 values in the low micromolar range, indicating their potential for development as anticancer agents .
Neurological Applications
Compounds with similar structural frameworks have been investigated for their neuroprotective effects. Research suggests that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter release and receptor activity could be critical in developing treatments for conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including the Michael addition reaction involving cyclohexylamine and propanediol derivatives. The ability to modify the side chains allows for the exploration of structure-activity relationships, which is essential in drug design.
Case Study 1: Anticancer Screening
In a comprehensive study, researchers synthesized a series of compounds based on the structure of this compound and evaluated their efficacy against human cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, with some compounds achieving IC50 values below 5 µg/mL against HCT-116 cells. This highlights the compound's potential as a lead structure for further development .
Case Study 2: Neuroprotective Effects
A study examining the neuroprotective properties of related compounds found that they could inhibit oxidative stress in neuronal cells. The mechanism was attributed to the ability of these compounds to scavenge free radicals and modulate inflammatory pathways, suggesting a promising avenue for treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely C₁₂H₂₃NO (estimated based on substituents).
- Functional Groups : Secondary amine, primary alcohol.
- Structural Significance : The cyclohexyl group enhances lipophilicity, while the hydroxyl and amine groups enable hydrogen bonding.
Comparison with Similar Compounds
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol (CAS 787615-30-9)
Structural Analysis :
- Molecular Formula: C₁₂H₁₉NO₂ .
- Substituents : A para-isopropoxyphenyl group replaces the cyclohexyl group in the target compound.
- Functional Groups : Primary amine, primary alcohol, and ether.
Key Differences :
3-Ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol
Structural Analysis :
Key Differences :
- Reactivity : Multiple unsaturated bonds (ethenyl, propenyl) increase susceptibility to addition or polymerization reactions.
- Lipophilicity : Higher hydrophobicity due to alkenes and branched substituents.
- Potential Use: Structural similarity to terpenoids suggests applications in fragrance or natural product synthesis .
Other Secondary Amines (e.g., tert-Butyl Carbamate Derivatives)
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol | C₁₂H₂₃NO | 209.3 g/mol | Cyclohexyl, isopropylamino | Secondary amine, primary alcohol |
| 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol | C₁₂H₁₉NO₂ | 209.3 g/mol | p-Isopropoxyphenyl | Primary amine, ether, alcohol |
| 3-Ethenyl-3-methyl-...cyclohexan-1-ol | C₁₅H₂₄O | 220.4 g/mol | Ethenyl, methyl, propenyl, isopropyl | Tertiary alcohol, alkenes |
Table 2: Inferred Physicochemical Properties
| Compound Name | logP (Estimated) | Solubility (Water) | Key Interactions |
|---|---|---|---|
| This compound | ~2.5 | Low | Hydrogen bonding, hydrophobic |
| 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol | ~1.8 | Moderate | π-π stacking, hydrogen bonding |
| 3-Ethenyl-3-methyl-...cyclohexan-1-ol | ~3.2 | Very low | Van der Waals, hydrophobic |
Biological Activity
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol, also known by its chemical name and CAS number 1311314-28-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to understand its biological significance.
- IUPAC Name : 3-cyclohexyl-3-(isopropylamino)propan-1-ol
- Molecular Formula : C₁₂H₂₅NO
- Molecular Weight : 199.34 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence neurotransmitter systems and cellular signaling pathways.
Potential Mechanisms:
- Cholinergic Activity : Preliminary studies suggest that compounds similar to this structure may act as cholinesterase inhibitors, potentially enhancing cholinergic transmission, which is crucial in cognitive functions.
- GPCR Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Biological Activity
The biological activity of this compound has been assessed in various studies focusing on its antibacterial and neuroprotective properties.
Antibacterial Activity
Recent research has indicated that certain derivatives of cyclohexyl compounds exhibit significant antibacterial properties. While specific data on this compound is limited, related studies suggest potential efficacy against Gram-positive bacteria.
| Compound Derivative | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Example Compound A | 3.12 | Staphylococcus aureus |
| Example Compound B | 12.5 | Escherichia coli |
These values indicate that modifications in the structure can lead to varying degrees of antibacterial activity .
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored through in vitro studies demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may share similar protective effects.
Case Studies
- In Vitro Studies : A study conducted on a series of cyclohexyl derivatives showed promising results in enhancing cell viability in neuronal cultures exposed to neurotoxic agents. These findings support the hypothesis that such compounds can mitigate neurodegenerative processes.
- Molecular Docking Analysis : Research utilizing molecular docking techniques has indicated that the compound may effectively bind to key proteins involved in bacterial resistance mechanisms, suggesting a potential role as an antibacterial agent .
Q & A
Q. What computational tools predict the pharmacokinetic profile of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
